

Application Notes and Protocols for 3BP-3580

Administration in Preclinical Models

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Compound of Interest

Compound Name: 3BP-3580

Cat. No.: B12871783

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Introduction

3-Bromopyruvate (3BP), and its clinical derivative **3BP-3580** (also referred to as KAT/3BP), are promising anti-cancer agents that target the altered energy metabolism of tumor cells. This document provides detailed application notes and protocols for the administration of **3BP-3580** in various preclinical models, based on currently available scientific literature. The information herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of this compound.

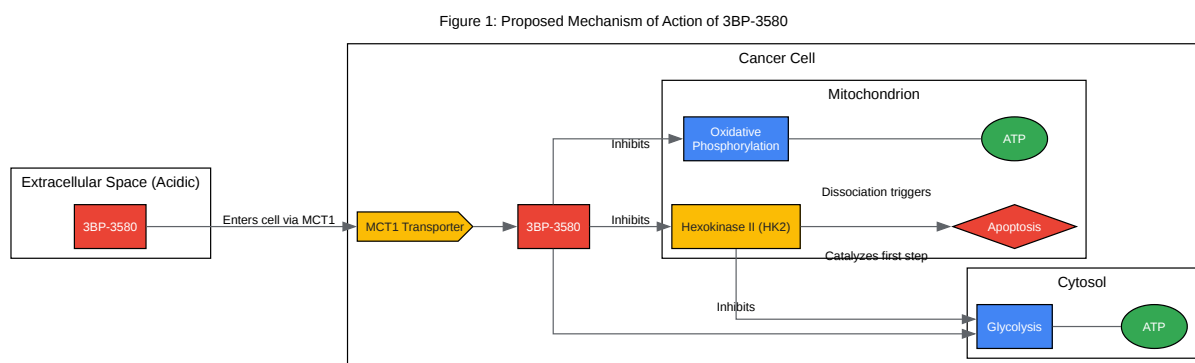
Mechanism of Action

3BP-3580 is a small molecule alkylating agent that acts as an anti-metabolite. Its primary mechanism of action involves the inhibition of key enzymes in major energy-producing pathways of cancer cells, leading to a rapid depletion of ATP and subsequent cell death.

A key feature of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis. **3BP-3580** exploits this by entering cancer cells through monocarboxylate transporters (MCTs), particularly MCT1, which are often overexpressed in tumors to export lactic acid. Once inside the cell, **3BP-3580** targets several critical enzymes, most notably Hexokinase II (HK2), a key glycolytic enzyme that is often bound to the outer mitochondrial membrane in cancer cells. By inhibiting HK2, **3BP-3580** disrupts glycolysis, a primary source of

ATP for cancer cells. This inhibition also leads to the dissociation of HK2 from the mitochondria, which can trigger apoptosis.[1][2][3]

Beyond glycolysis, **3BP-3580** has been shown to affect mitochondrial oxidative phosphorylation, further crippling the cancer cell's energy production capabilities.[4] This dual action on both major energy pathways contributes to its potent and selective anti-cancer activity.



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Figure 1: Proposed Mechanism of Action of **3BP-3580**

Data Presentation

In Vivo Efficacy of **3BP-3580** in Preclinical Models

Cancer Model	Animal Strain	Cell Line	Administration Route	Dosage Regimen	Key Findings	Reference
Aggressive Lymphoma	BALB/c Mice	A20 (murine lymphoma)	Oral (PO) + Intratumoral (IT)	PO: 2.5 mg/kg or 10 mg/kg; IT: 0.5 mM or 2 mM. Combination of high dose PO and IT showed greatest efficacy.	Reduced tumor size. Combination of oral and intratumoral administration was most effective.	[5]
Disseminated Aggressive Lymphoma	SCID Mice	Raji (human lymphoma)	Intraperitoneal (i.p.)	10 mg/kg daily for 7 days	Significant reduction in tumor activity.	
Colon Cancer	Nude Mice	SW480 (human colon adenocarcinoma)	Intraperitoneal (i.p.)	Not specified in snippets	Inhibited tumor growth.	
Lung Tumorigenesis	A/J Mice	N/A (B(a)P-induced)	Oral gavage or Aerosol	Gavage: 10 mg/kg or 20 mg/kg; Aerosol: 10 mg/mL.	Significantly decreased tumor multiplicity and load. Aerosol administration avoided liver toxicity	

seen with
gavage.

Pancreatic Cancer	Athymic Nude Mice	lucMiaPaC a-2 (human pancreatic)	Systemic (microenca psulated)	5 mg/kg daily for 7 days (safe dose)	Minimal or no tumor progressio n.
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Preclinical Pharmacokinetics of 3-Bromopyruvate

Parameter	Value	Conditions	Reference
Half-life (t1/2)	~77 minutes	In vitro, physiological temperature and pH (7.4)	
Half-life (t1/2)	~160 minutes	In vitro, pH 7.0	
Half-life (t1/2)	~430 minutes	In vitro, pH 6.5	
Blood-Brain Barrier	Does not cross	In vivo, Sprague- Dawley rats, systemic administration	

Note: Detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, and AUC for **3BP-3580** are not readily available in the reviewed literature.

Preclinical Toxicology of 3-Bromopyruvate

Animal Model	Administration Route	Dosage	Observed Toxicities	Reference
Nude Mice	Not specified	8 mg/kg	No hepatotoxicity or nephrotoxicity observed.	
Kunming Mice	Not specified	16 mg/kg	Liver damage observed.	
A/J Mice	Oral gavage	20 mg/kg	Mild liver toxicity (increased ALT and AST).	
A/J Mice	Oral gavage	80 mg/kg	Body weight loss (>20%) within 2 weeks.	
Athymic Nude Mice	Systemic (free 3-BrPA)	10 mg/kg (single injection)	Median lethal dose (LD50).	
SCID Mice	Intraperitoneal (i.p.)	10 mg/kg daily for 7 days	Reduction in body weight.	
Sprague-Dawley Rats	Systemic	1.75 mM	No apparent organ toxicity; does not cross the blood-brain barrier.	

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Syngeneic Lymphoma Mouse Model

This protocol is based on studies of KAT/3BP in a BALB/c mouse model.

1. Animal Model and Tumor Induction:

- Animal Strain: Female BALB/c mice, 6-8 weeks of age, weighing approximately 20 grams.

- Cell Line: A20 murine lymphoma cells.
- Tumor Induction: Subcutaneously inject 5×10^6 A20 cells in 100 μ L of PBS into the left flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

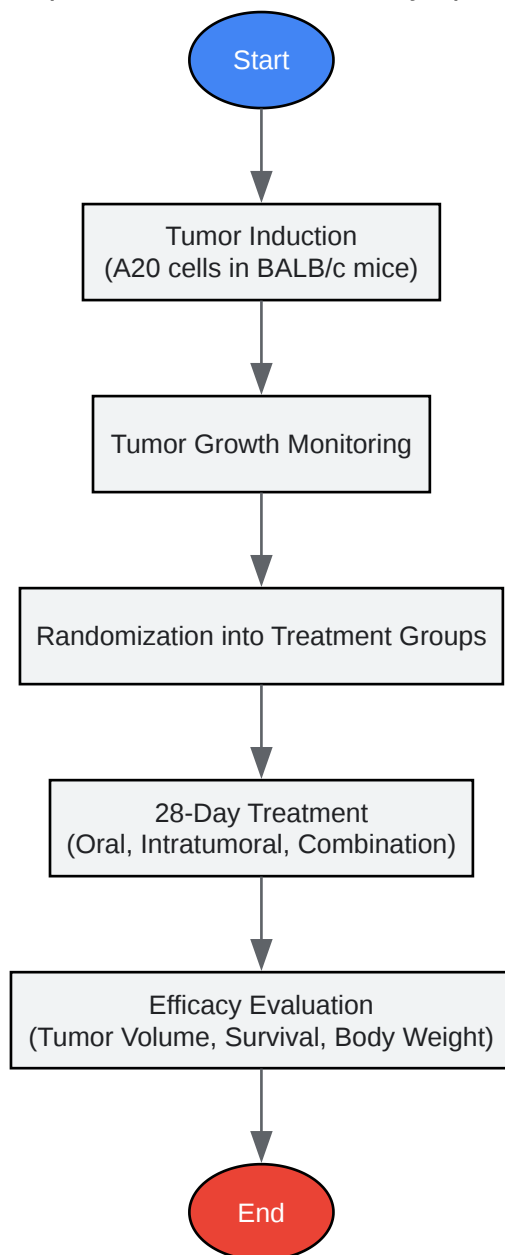
2. **3BP-3580** (KAT/3BP) Preparation and Administration:

- Formulation: Dissolve 3BP in a buffer system based on sodium phosphate and sodium citrate for oral and intratumoral delivery.
- Administration Groups:
 - Vehicle control (buffer only), administered orally and intratumorally.
 - Low-dose oral: 2.5 mg/kg.
 - High-dose oral: 10 mg/kg.
 - Low-dose intratumoral: 0.5 mM.
 - High-dose intratumoral: 2 mM.
 - Combination therapy groups (e.g., high-dose oral + high-dose intratumoral).
- Treatment Schedule: Administer treatment for 28 days.

3. Efficacy Evaluation:

- Tumor Volume: Measure tumor volume twice weekly using calipers (Volume = length x width² x 0.5).
- Survival: Monitor and record animal survival.
- Body Weight: Monitor body weight as an indicator of toxicity.

Figure 2: Experimental Workflow for Lymphoma Model



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Figure 2: Experimental Workflow for Lymphoma Model

Protocol 2: In Vivo Efficacy in a Human Colon Cancer Xenograft Model

This protocol is based on general procedures for establishing SW480 xenografts.

1. Animal Model and Tumor Induction:

- Animal Strain: Female athymic nude mice (e.g., NU/NU), specific-pathogen-free.
- Cell Line: SW480 human colorectal adenocarcinoma cells.
- Tumor Induction: Subcutaneously inject 5×10^6 viable SW480 cells mixed with Matrigel into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements. Initiate treatment when the mean tumor volume reaches 100-150 mm³.

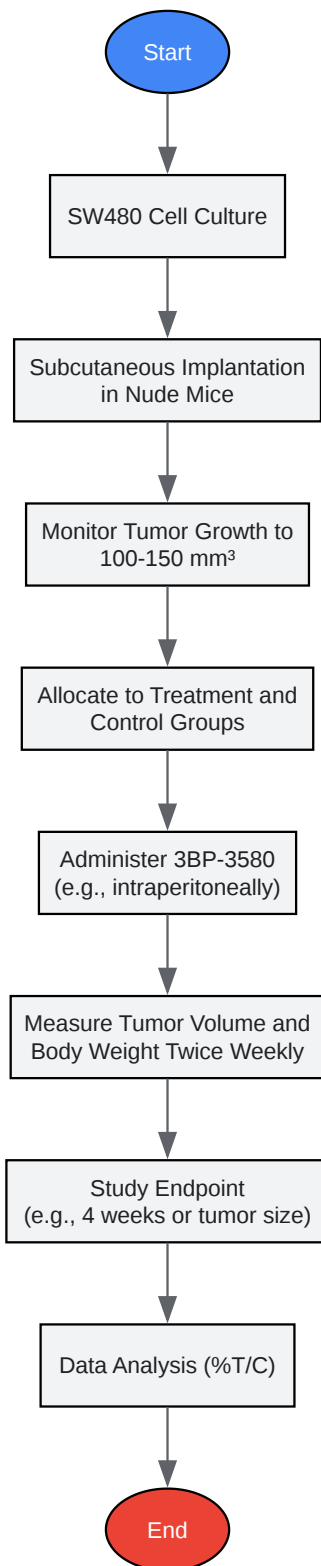
2. **3BP-3580** Administration:

- Formulation: Prepare **3BP-3580** in a suitable vehicle for intraperitoneal injection.
- Administration: Administer the selected dose of **3BP-3580** via intraperitoneal injection according to the planned schedule (e.g., daily, every other day).

3. Efficacy Evaluation:

- Tumor Volume: Measure tumor volume and body weights twice weekly.
- Endpoint: The study can be concluded after a fixed period (e.g., 4 weeks) or when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³).
- Antitumor Effect Calculation: Express the antitumor effect as %T/C (mean tumor volume of treated group / mean tumor volume of control group x 100).

Figure 3: Experimental Workflow for Xenograft Model



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Figure 3: Experimental Workflow for Xenograft Model

Concluding Remarks

The administration of **3BP-3580** in preclinical models has demonstrated significant anti-tumor efficacy across a range of cancer types. However, researchers should be mindful of the potential for toxicity, particularly with unformulated 3-bromopyruvate and at higher doses. The development of novel formulations, such as KAT/3BP and microencapsulated 3BP, appears to improve the therapeutic window. The provided protocols and data summaries serve as a foundation for designing further preclinical investigations into this promising metabolic inhibitor. Careful consideration of the animal model, administration route, and dosage regimen is crucial for obtaining reliable and reproducible results.

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